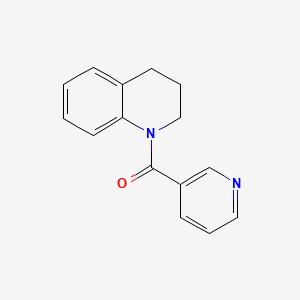![molecular formula C18H19N5 B5648797 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine](/img/structure/B5648797.png)
1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as TRB or TRB-NH2 and is a potent inhibitor of the phosphodiesterase 5 (PDE5) enzyme.
Mécanisme D'action
The mechanism of action of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is based on its ability to inhibit the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is responsible for the degradation of cGMP, which is a second messenger molecule that plays a critical role in vasodilation and smooth muscle relaxation. By inhibiting 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine increases cGMP levels, leading to vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine are primarily related to its ability to inhibit the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. This leads to increased cGMP levels, which in turn leads to vasodilation and relaxation of smooth muscle cells. This has important implications for the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine in lab experiments include its potent inhibitory activity against 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, its ability to increase cGMP levels, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine. One area of focus is the development of new and more potent inhibitors of the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. Another area of focus is the potential therapeutic applications of this compound, including its use in the treatment of pulmonary hypertension, erectile dysfunction, and heart failure. Additionally, research is needed to better understand the biochemical and physiological effects of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromo-1-biphenyl with 4-aminotriazole to produce 4-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]amine. This intermediate compound is then reacted with piperazine to produce the final product, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine.
Applications De Recherche Scientifique
1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine increases cGMP levels, leading to vasodilation and relaxation of smooth muscle cells. This has important implications for the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure.
Propriétés
IUPAC Name |
1-[4-[3-(1,2,4-triazol-4-yl)phenyl]phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-2-16(12-18(3-1)23-13-20-21-14-23)15-4-6-17(7-5-15)22-10-8-19-9-11-22/h1-7,12-14,19H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMCMNJFXQCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5648720.png)

![(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5648748.png)
![2-(4-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5648763.png)
![2-{[(2-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B5648768.png)



![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)


![N-(3-methoxyphenyl)-3-{1-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5648819.png)
![N-isopropyl-3-{5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5648821.png)